1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione
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Overview
Description
The compound “1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione” is a pyrrolidine-2,4-dione derivative . Pyrrolidine-2,4-dione derivatives have been studied for their potential applications in various fields, including as green herbicides .
Synthesis Analysis
Pyrrolidine-2,4-dione derivatives can be synthesized using natural tetramic acids as lead compounds . The synthesis process involves substitution, acylation, cyclization, and acidification reactions . The synthesized target compounds are confirmed by FT-IR, 1H NMR, 13C NMR, and HRMS spectral analyses .Molecular Structure Analysis
The single-crystal structure of a similar compound was analyzed by X-ray diffraction, which revealed that the 1-hydroxyethylidene group links the third position of the pyrrolidine heterocycle through a double bond with the Z-configuration .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolidine-2,4-dione derivatives include substitution, acylation, cyclization, and acidification .Scientific Research Applications
Molecular Structure Analysis
Studies have been conducted on similar compounds to understand their molecular and crystal structure, such as the investigation of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, which revealed insights into the arrangement of rigid rings connected by single bonds and the presence of intramolecular hydrogen bonds (Ratajczak-Sitarz et al., 1990).
Synthesis Methodologies
Research on the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrates the versatility of these compounds in creating a range of chemically significant molecules (Jones et al., 1990).
Photoluminescent Materials
A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units have been synthesized, showing potential for electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Antimicrobial Agents
Novel azaimidoxy compounds derived from pyrrolidine-2,5-dione structures have been synthesized and screened for antimicrobial activities, suggesting potential as chemotherapeutic agents (Jain et al., 2006).
Mechanism of Action
Future Directions
The retrieved papers suggest that pyrrolidine-2,4-dione derivatives, including “1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione”, are worthy of further structural optimization . This indicates that there is ongoing research interest in these compounds, particularly for their potential applications as herbicides .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-ethylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-12-7-9-13(10-8-12)20-15-11-17(22)21(18(15)23)16-6-4-3-5-14(16)19/h3-10,15,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHZDZDJRINIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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